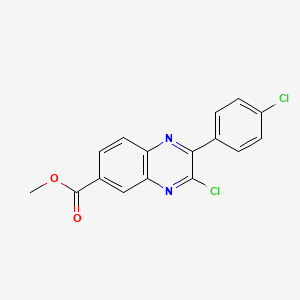
Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate typically involves the condensation of 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound can induce cell cycle arrest and apoptosis in cancer cells, which is mediated through the modulation of various signaling pathways .
類似化合物との比較
Similar Compounds
Quinoxaline N-oxides: Oxidized derivatives with similar biological activities.
Dihydroquinoxalines: Reduced forms with distinct chemical properties.
Substituted Quinoxalines: Various derivatives obtained through nucleophilic substitution reactions
Uniqueness
Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro substituents enhance its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
特性
分子式 |
C16H10Cl2N2O2 |
|---|---|
分子量 |
333.2 g/mol |
IUPAC名 |
methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate |
InChI |
InChI=1S/C16H10Cl2N2O2/c1-22-16(21)10-4-7-12-13(8-10)20-15(18)14(19-12)9-2-5-11(17)6-3-9/h2-8H,1H3 |
InChIキー |
ULCHRVVFJIAOIK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















